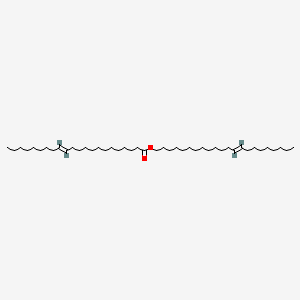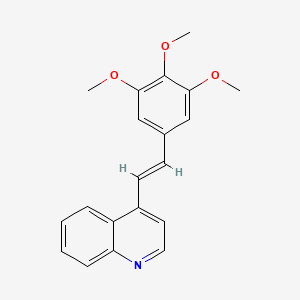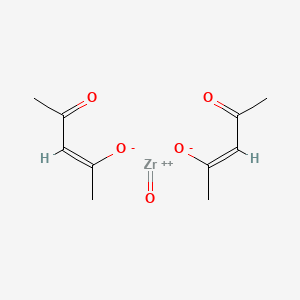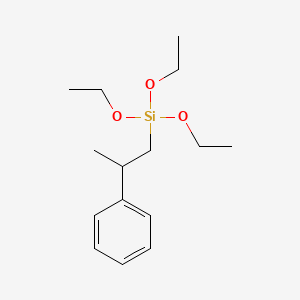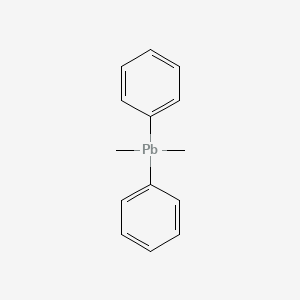
Phenanthro(9,10,1-mna)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthro(9,10,1-mna)acridine is a complex organic compound known for its unique structure and properties It belongs to the class of polycyclic aromatic hydrocarbons and is characterized by its fused ring system, which includes both phenanthrene and acridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenanthro(9,10,1-mna)acridine typically involves the cyclization of precursor compounds. One common method includes the cyclization of 7-o-chlorophenyl-5-methylbenz[c]acridine with sodium hydroxide in benzo[h]quinoline, resulting in a mixture of products, including this compound . Another approach involves the arylation of acrylic acid with 9-bromophenanthrene, followed by oxidation with thionyl chloride in the presence of triethylbenzylammonium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Phenanthro(9,10,1-mna)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like thionyl chloride and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of phenanthro(9,10,1-mna)acridone, while substitution reactions can yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Phenanthro(9,10,1-mna)acridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Wirkmechanismus
The mechanism of action of phenanthro(9,10,1-mna)acridine involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes. Additionally, it may interact with various enzymes and receptors, influencing cellular pathways and functions .
Vergleich Mit ähnlichen Verbindungen
Phenanthro(9,10,1-mna)acridine can be compared with other similar compounds, such as:
- Benz[c]indeno[1,3-mn]acridine
- Benz[c]indeno[1,3-kl]acridine
- Phenanthro[9,10-d]imidazole
These compounds share structural similarities but differ in their specific ring systems and functional groups, which can lead to variations in their chemical properties and applications .
This compound stands out due to its unique combination of phenanthrene and acridine moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
35613-14-0 |
|---|---|
Molekularformel |
C23H13N |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
16-azahexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene |
InChI |
InChI=1S/C23H13N/c1-2-8-17-15(7-1)16-10-5-6-14-12-13-20-23(21(14)16)22(17)18-9-3-4-11-19(18)24-20/h1-13H |
InChI-Schlüssel |
RIJLFGBRDPAEAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=CC=CC=C6N=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


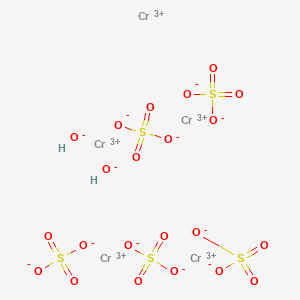

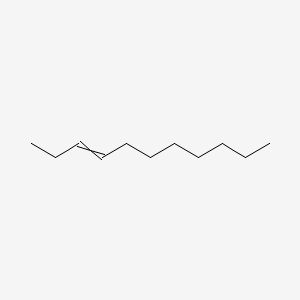
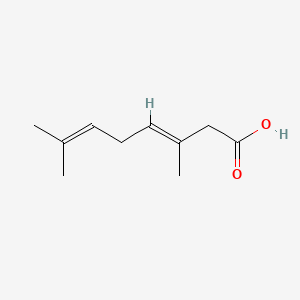
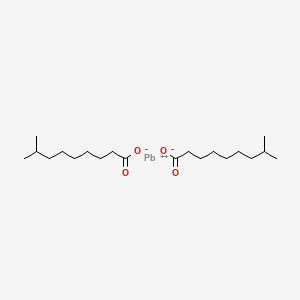
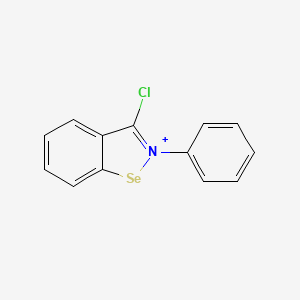
![N-[4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12650113.png)
